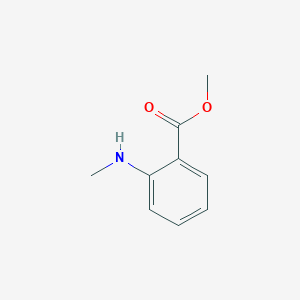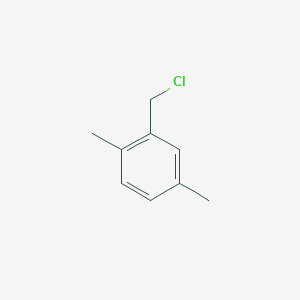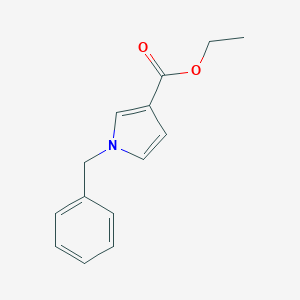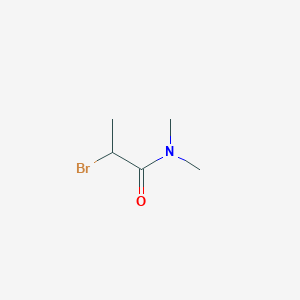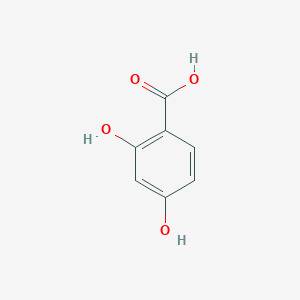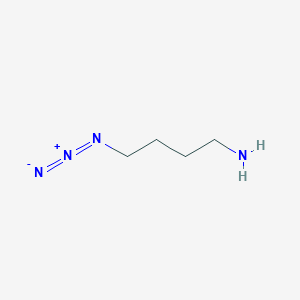
4-Azidobutan-1-amine
概要
説明
4-Azidobutan-1-amine is a chemical compound that is part of a broader class of azides, which are characterized by the presence of an azido group (-N3) attached to an organic moiety. While the provided papers do not directly discuss 4-azidobutan-1-amine, they do provide insights into related compounds and their synthesis, which can be informative for understanding the chemical nature and reactivity of azides in general.
Synthesis Analysis
The synthesis of related azido compounds involves strategic functional group manipulations and the use of protecting groups. For instance, the synthesis of 2-alkyl-3,4-iminobutanoic acids, which are beta-amino acids with an aziridine ring, starts with aspartic acid. The process includes the introduction of an alkyl group, reduction of the alpha-carboxylate to an alcohol, and cyclization to form the aziridine ring . Although this synthesis does not directly pertain to 4-azidobutan-1-amine, the principles of functional group transformation and protection are relevant to its synthesis.
Molecular Structure Analysis
The molecular structure of azido compounds is often characterized by X-ray diffraction analysis, as seen in the study of 4-aziadamantan-1-amine . This technique allows for the determination of the three-dimensional arrangement of atoms within a molecule, which is crucial for understanding the compound's reactivity and interactions with other molecules.
Chemical Reactions Analysis
Azido compounds are known for their versatile reactivity. For example, 4-aziadamantan-1-amine undergoes photolysis to form an azine and pyrolysis to yield carbene insertion products . These reactions demonstrate the propensity of azido compounds to participate in ring expansion and insertion reactions, which could be extrapolated to the behavior of 4-azidobutan-1-amine under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of azido compounds can be influenced by their interactions with other molecules. The study of 4-aziadamantan-1-amine revealed the formation of inclusion complexes with cyclodextrins, which affected the compound's properties, such as solubility and stability . These findings suggest that 4-azidobutan-1-amine could also form complexes with cyclodextrins or other host molecules, altering its physical and chemical behavior.
科学的研究の応用
Synthesis of Unique Chemical Structures
4-Azidobutan-1-amine is used in the synthesis of unique and important chemical structures. For example, it has been employed in the development of bicyclo[1.1.1]pentan-1-amine, which is of interest in medicinal chemistry due to its unique properties. This synthesis process involves the reduction of a versatile intermediate, 1-azido-3-iodobicyclo[1.1.1]pentane, which offers a flexible and scalable alternative for producing such compounds (Goh et al., 2014).
Development of Protease Inhibitors
It also finds application in the synthesis of protease inhibitors. For instance, 4-Azidobutan-1-amine has been used in the solid-phase synthesis of 1,3-bis(acylamino)-2-butanones, which are inhibitors of cysteine proteases like cathepsins K and L. This synthesis demonstrates the compound's utility in producing novel inhibitors with significant potency and selectivity (Yamashita et al., 1999).
Facilitating Diazo Transfer Reactions
4-Azidobutan-1-amine plays a role in diazo transfer reactions. Nonafluorobutanesulfonyl azide, for example, has been used as an efficient diazo transfer reagent for converting primary amines to azides. This process is applicable in one-pot regioselective synthesis of 1,2,3-triazoles from primary amines (Suárez et al., 2010).
Magnetic Shielding Studies
4-Azidobutan-1-amine is also significant in magnetic shielding studies. Research has focused on understanding the NMR shielding parameters for secondary amine groups using derivatives like 4-Aza-5α-androstanone, which provide insight into the effects of amine groups on magnetic properties (Iwamoto et al., 2003).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-azidobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4/c5-3-1-2-4-7-8-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMZGBHJJNIRKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236881 | |
| Record name | 1-Butanamine, 4-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azidobutan-1-amine | |
CAS RN |
88192-20-5 | |
| Record name | 4-Azido-1-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88192-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanamine, 4-azido- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088192205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanamine, 4-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



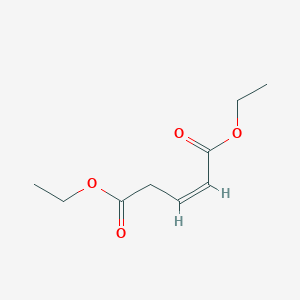
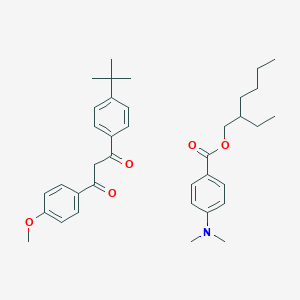
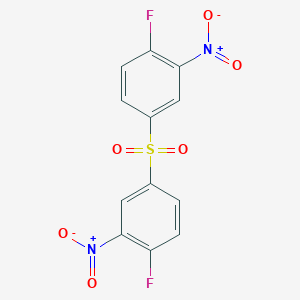
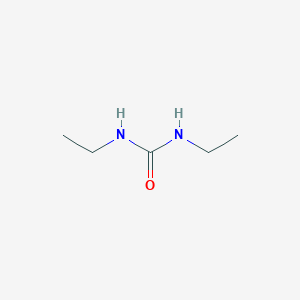
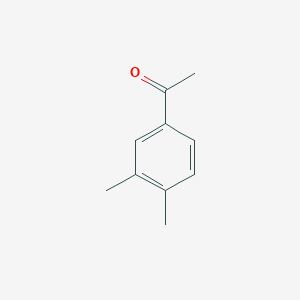
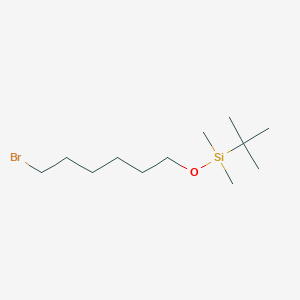
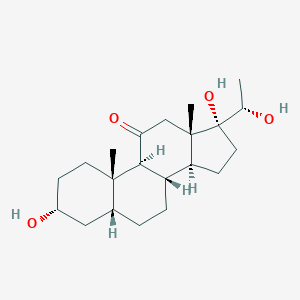
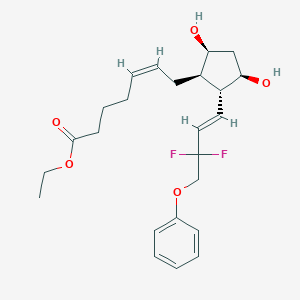
![3-Methylisothiazolo[4,3-d]isoxazol-4-amine](/img/structure/B146673.png)
